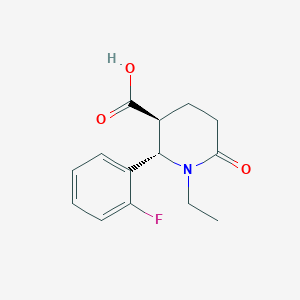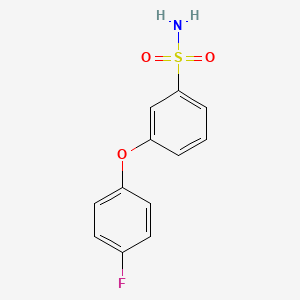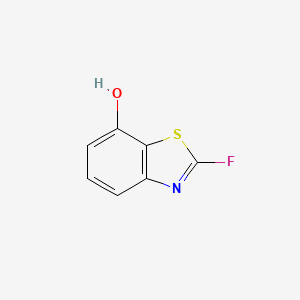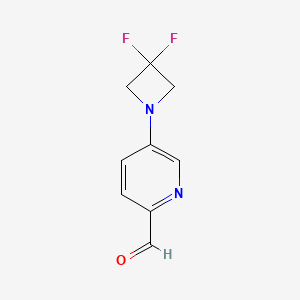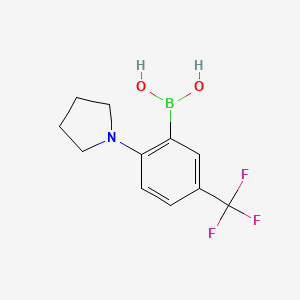
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with the pyrrolidine ring, such as “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The structure of “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid” was characterized by IR, 1H NMR, 13C NMR and MS, and confirmed by X-ray diffraction . The optimized DFT structure is consistent with the X-ray single crystal structure .Chemical Reactions Analysis
The pyrrolidine ring in “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Comprehensive Analysis of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic Acid Applications
Drug Delivery Systems: Phenylboronic acid-polymers (PBA-polymers) are known for their role in creating stimuli-responsive materials. These can be used in drug-delivery depots, where the presence of certain stimuli like pH changes or the presence of specific analytes can trigger the release of a drug .
Tissue Engineering: PBA-polymers have applications as scaffolds in tissue engineering. They provide a structure that supports the growth and proliferation of new cells, which is crucial in regenerative medicine .
HIV Prevention: These compounds have been studied for their potential use as barriers against HIV transmission. The mechanism involves the creation of a physical or chemical barrier that prevents the virus from reaching target cells .
Biomolecule Detection and Sensing: Phenylboronic acids have unique interactions with diols and strong Lewis bases, which makes them useful in sensing applications. They can be used in assays to detect the presence of biomolecules, which is important in diagnostics .
Diabetes Treatment: Phenylboronic acid conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release. This is particularly useful in the treatment of diabetes, where maintaining blood glucose levels is essential .
Wound Healing: These compounds have been noted for their use in wound healing applications. They may promote tissue regeneration and repair, which is vital for recovering from injuries .
Tumor Targeting: Phenylboronic acids can be functionalized to target tumor cells specifically, allowing for more precise delivery of therapeutic agents to cancerous tissues .
Analytical Applications: The interaction of phenylboronic acids with sialic acid and other molecular targets provides a basis for developing new analytical methods and therapeutic applications .
ChemicalBook - The widely applications of Phenylboronic acid Exploring biomedical applications of phenylboronic acid Phenylboronic Acids-based Diagnostic and Therapeutic Applications Boronic acids for sensing and other applications - a mini-review
Safety and Hazards
Orientations Futures
The pyrrolidine ring, as found in “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid”, is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
The compound’s mode of action involves a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the protodeboronation process and the subsequent hydromethylation sequence . These processes can be applied to various organic synthesis procedures, including the synthesis of methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by this characteristic.
Result of Action
The result of the compound’s action is the transformation of the original molecule through the protodeboronation process and subsequent hydromethylation . This transformation can be used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of the environment.
Propriétés
IUPAC Name |
[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)8-3-4-10(9(7-8)12(17)18)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORAIKKCUJHDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)N2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176141 | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenylboronic acid | |
CAS RN |
1704063-76-2 | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401176141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



